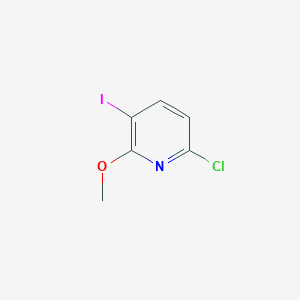

6-Chloro-3-iodo-2-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloro-3-iodo-2-methoxypyridine” is a chemical compound with the molecular formula C6H5ClINO . It has a molecular weight of 269.47 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The linear formula of “this compound” is C6H5ClINO . The InChI code is InChI=1S/C6H5ClINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 .

Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 303.9±42.0 °C and its predicted density is 1.915±0.06 g/cm3 . The compound is typically stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Chemical Reaction Pathways

Lithiation of Pyridines

Studies have investigated the lithiation process in pyridines similar to 6-Chloro-3-iodo-2-methoxypyridine. For example, Gros et al. (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine with LDA and LTMP, proposing a mechanism involving precomplexation of lithium dialkylamides near the H-6 proton and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

Spectroscopic Analysis

Density functional theory studies, such as those by Arjunan et al. (2011), have been conducted on molecules like 2-chloro-6-methoxypyridine to analyze their vibrational and electronic spectra. These studies help in understanding the influence of different substituents on the spectral characteristics of pyridines (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).

Synthesis and Reactivity

Regiospecificity in Pyridines

Research by Gros et al. (2002) on 2-chloro- and 2-methoxypyridine with BuLi-LiDMAE has revealed insights into the regiospecificity of lithiation in these compounds. This study suggested a direct lithiation at C-6, which is relevant to understanding the reactivity of related compounds (Gros, Choppin, Mathieu, & Fort, 2002).

Nitration of Pyridines

Bissell and Swansiger (1987) reported on the nitration of pyridine N-oxides, a process that could be similar in compounds like this compound. Understanding the nitration yields and conditions provides insights into the chemical behavior of these compounds (Bissell & Swansiger, 1987).

Specialized Applications

- Radioligand Synthesis: Gao et al. (2016) synthesized MK-1064, a molecule starting from a structure similar to this compound, for use as a PET radioligand. This demonstrates the potential application of such compounds in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloro-3-iodo-2-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGNVRJOXGHOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)

![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)

![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)

![Methyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2531897.png)

![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2531900.png)

![methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2531901.png)

![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)